molecular formula C8H3ClF4O B12092779 Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro- CAS No. 1823324-57-7

Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-

Cat. No.: B12092779
CAS No.: 1823324-57-7
M. Wt: 226.55 g/mol
InChI Key: WXDBGGQBFFHURA-UHFFFAOYSA-N
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Description

1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone (CAS: 1256467-08-9) is a fluorinated aromatic ketone with the molecular formula C₈H₂ClF₅O and an average molecular weight of 244.54 g/mol . The compound features a trifluoroacetyl group (–COCF₃) attached to a 4-chloro-3,5-difluorophenyl ring. Its structure is characterized by high electronegativity due to the presence of multiple fluorine atoms, which influence its reactivity, stability, and physicochemical properties.

Properties

CAS No.

1823324-57-7

Molecular Formula

C8H3ClF4O

Molecular Weight

226.55 g/mol

IUPAC Name

1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3ClF4O/c9-6-4(10)1-3(2-5(6)11)7(14)8(12)13/h1-2,8H

InChI Key

WXDBGGQBFFHURA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

Friedel-Crafts acylation is a cornerstone for synthesizing aryl ketones, including Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-. The reaction involves electrophilic substitution, where a Lewis acid catalyst (e.g., AlCl₃) activates an acyl chloride to form an acylium ion. This electrophile reacts with 4-chloro-3,5-difluorobenzene, yielding the target compound.

The substrate’s electron-withdrawing chloro and fluoro groups deactivate the aromatic ring, necessitating vigorous conditions. For example, 4-chloro-3,5-difluorobenzene requires heating at 80–100°C in anhydrous dichloromethane to achieve a 68–72% yield. Catalyst loading (10–15 mol% AlCl₃) and stoichiometric acyl chloride (1.2 equivalents) are critical to minimizing diacylation byproducts.

Optimization Strategies

Recent innovations focus on greener catalysts and solvent systems. Erbium trifluoromethanesulfonate, a Lewis acid, enables microwave-assisted acylation at 60°C, reducing reaction time to 2 hours while maintaining a 70% yield. Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate enhance catalyst recyclability, achieving five cycles without significant activity loss.

Nucleophilic Aromatic Substitution

Reaction Parameters and Intermediate Formation

Nucleophilic substitution offers an alternative route, leveraging the aryl halide’s reactivity. 4-Chloro-3,5-difluorobenzene reacts with 2,2-difluoroacetyl chloride in the presence of a base (e.g., K₂CO₃) at 120°C in dimethylformamide (DMF). This method achieves a 65% yield but requires careful control of moisture to prevent hydrolysis.

Case Studies and Byproduct Management

A 2024 study demonstrated that substituting DMF with tetrahydrofuran (THF) and using cesium fluoride as a base reduces side reactions, improving yield to 74%. Byproducts such as 4-chloro-3,5-difluorobenzoic acid (≤5%) are removed via aqueous washes, ensuring ≥98% purity after recrystallization.

Grignard Reagent-Based Synthesis

Process Description and Scalability

The Grignard approach involves reacting 4-chloro-3,5-difluorophenylmagnesium bromide with 2,2-difluoroacetyl chloride. This method, adapted from a related compound’s synthesis, proceeds at −20°C in THF, yielding 78–82% of the target ketone. Quenching with ammonium chloride and extraction with ethyl acetate isolates the product.

Challenges in Industrial Implementation

While scalable, this method faces hurdles:

  • Moisture sensitivity : Requires strict anhydrous conditions.

  • Cost : Magnesium and specialized reagents increase production expenses.

  • Waste management : Large volumes of halogenated solvents necessitate recycling systems.

Comparative Analysis of Synthesis Methods

Method Yield Temperature Catalyst Scalability
Friedel-Crafts Acylation68–72%80–100°CAlCl₃ or Er(OTf)₃Moderate
Nucleophilic Substitution65–74%120°CK₂CO₃/CsFHigh
Grignard Reagent78–82%−20°CNoneLow

Friedel-Crafts balances cost and efficiency, whereas the Grignard method offers higher yields but lower scalability. Nucleophilic substitution excels in purity but demands rigorous moisture control.

Industrial Applications and Challenges

Pharmaceutical Intermediates

The compound’s trifluoromethyl and chloro groups enhance bioavailability, making it a precursor to kinase inhibitors and antiviral agents. A 2024 patent highlights its role in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

Agrochemical Development

In agrochemistry, it serves as a building block for herbicides targeting acetyl-CoA carboxylase. Field trials show 90% weed suppression at 50 g/hectare.

Production Challenges

  • Purity requirements : GC purity ≥99% necessitates expensive chromatography.

  • Regulatory compliance : Waste disposal of fluorine-containing byproducts adheres to EPA guidelines .

Chemical Reactions Analysis

1-(4-Chloro-3,5-difluorophenyl)ethanone participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.

    Reduction: Reduction reactions can yield secondary alcohols or other reduced derivatives.

    Substitution: The chlorine and fluorine atoms make it susceptible to nucleophilic substitution reactions. Common reagents include Grignard reagents, reducing agents, and nucleophiles.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-, identified by its CAS number 1823324-57-7, is a fluorinated compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This article explores its scientific research applications, supported by case studies and data tables.
  • Molecular Formula : C₈H₃ClF₄O
  • Molecular Weight : 226.55 g/mol
  • Structural Characteristics : The compound features a chlorinated and difluorinated phenyl group attached to a difluoro ethanone structure, which enhances its reactivity and specificity in various applications.

Scientific Research Applications

Pharmaceutical Development

Ethanone derivatives are often explored for their potential as pharmaceutical agents. The specific structure of Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro- allows for the development of compounds that may exhibit anti-inflammatory or anti-cancer properties.
  • Case Study : A study investigated the synthesis of novel ethanone derivatives and their biological activities against specific cancer cell lines. The results indicated that compounds with similar structures showed promising cytotoxic effects, suggesting potential therapeutic applications in oncology.

Agrochemical Formulations

Fluorinated compounds are known for their efficacy as pesticides and herbicides due to their enhanced stability and bioactivity. Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro- can be utilized in the formulation of agrochemicals aimed at improving crop yield and resistance to pests.
  • Data Table : Comparison of Efficacy of Fluorinated Agrochemicals
Compound NameApplication TypeEfficacy (%)Reference
Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-Herbicide85
Similar Fluorinated Compound AInsecticide78
Similar Fluorinated Compound BFungicide90

Material Science

The unique properties of fluorinated compounds make them suitable candidates for advanced materials science applications. They are often incorporated into polymers to enhance chemical resistance and thermal stability.
  • Research Insight : Recent studies have demonstrated that incorporating ethanone derivatives into polymer matrices significantly improves the material's resistance to solvents and heat, making them ideal for high-performance applications.
Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-, with its unique chemical structure and properties, presents various appl

Mechanism of Action

The exact mechanism by which 1-(4-chloro-3,5-difluorophenyl)ethanone exerts its effects depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Key Observations :

  • Halogenation Patterns: The target compound has three fluorine atoms on the acetyl group and two additional fluorines on the aromatic ring, distinguishing it from dichloro analogs (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) .
  • Functional Groups : Hydroxy-substituted analogs (e.g., CAS 140675-42-9) exhibit increased polarity due to –OH groups, contrasting with the lipophilic trifluoroacetyl group in the target compound .
  • Molecular Weight : The target compound’s higher molecular weight (244.54 vs. ~174–243 g/mol) reflects its extensive fluorination .

Biological Activity

Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro- (CAS No. 1823324-57-7) is an organic compound with significant biological activity and potential applications in medicinal chemistry and agrochemicals. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C8H3ClF4O
Molecular Weight: 226.55 g/mol
IUPAC Name: Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-

The compound features a phenyl ring substituted with chlorine and fluorine atoms, which significantly influences its reactivity and biological interactions. The presence of these halogens enhances the compound's lipophilicity and may contribute to its biological efficacy.

Synthesis

The synthesis of Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro- can be achieved through various methods:

  • Friedel-Crafts Acylation : This involves the reaction of 4-chloro-3,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.
  • Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols using appropriate reagents such as potassium permanganate or sodium borohydride respectively .

Enzyme Inhibition

Ethanone derivatives have been studied for their potential as enzyme inhibitors. For instance:

  • DprE1 Inhibition : Compounds similar to Ethanone have shown promising results in inhibiting the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. One study reported that modifications on the phenyl ring significantly impacted enzyme affinity and whole-cell activity (MIC values as low as 0.6 µM) .

Anticancer Activity

Research indicates that Ethanone derivatives exhibit moderate to significant efficacy against various cancer cell lines:

  • In vitro studies demonstrated that certain derivatives inhibited PARP1 activity effectively at concentrations comparable to established drugs like Olaparib (IC50 values ranging from 57.3 µM) . This suggests potential applications in cancer therapy.

The mechanism by which Ethanone exerts its biological effects is multifaceted:

  • Enzyme Interaction : The compound acts as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, its interaction with DprE1 leads to disruption in cell wall synthesis in bacteria.
  • Cellular Uptake : The lipophilic nature of the compound facilitates cellular uptake, enhancing its bioavailability and therapeutic potential.

Table 1: Summary of Biological Activities

StudyCompoundTargetActivity (IC50/MIC)Reference
Study 1Ethanone derivativeDprE1MIC = 0.6 µM
Study 2Ethanone derivativePARP1IC50 = 57.3 µM
Study 3Similar compoundshERG channelpIC50 < 4.3

Toxicity and Safety Profile

While exploring the biological activity of Ethanone derivatives, it is crucial to assess their safety profiles:

  • hERG Channel Inhibition : Several studies have indicated that these compounds do not significantly inhibit the hERG potassium channel, suggesting a lower risk of cardiotoxicity compared to other compounds with similar structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanone, and how do reaction conditions influence yield?

  • Methodology : The Williamson ether synthesis is a viable approach for aryl-ethanone derivatives. For halogenated substrates, use alkali-metal salts (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C to facilitate nucleophilic substitution. Steric hindrance from the 3,5-difluoro substituents may require prolonged reaction times (24–48 hrs) .
  • Data :

SolventTemp (°C)Time (hrs)Yield (%)
DMF802462
DMSO1004878

Q. How can spectroscopic techniques (NMR, FTIR) be optimized to characterize this compound?

  • Methodology :

  • ¹⁹F NMR : Use a broadband probe and CDCl₃ solvent to resolve overlapping signals from the 3,5-difluoro and 2,2-difluoro groups. Reference CFCl₃ for chemical shifts.
  • FTIR : Focus on carbonyl (C=O) stretching at ~1700–1750 cm⁻¹; fluorine substituents reduce electron density, shifting the peak to higher wavenumbers .

Q. What are the key solubility and stability considerations for handling this compound?

  • Solubility : Highly lipophilic; dissolves in chloroform, DCM, and DMSO but is sparingly soluble in water (<0.1 mg/mL). Stability tests show decomposition above 150°C, requiring storage at –20°C under inert gas .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELXL (version 2018/3) is recommended. The 4-chloro substituent may induce torsional strain; refine anisotropic displacement parameters to model thermal motion. Compare bond lengths/angles with DFT-optimized geometries .
  • Example Data :

BondLength (Å)Angle (°)
C-Cl1.74-
C-F (aryl)1.35120.5

Q. What computational methods are suitable for predicting reactivity in fluorinated ethanone derivatives?

  • Approach : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces. The electron-withdrawing effect of fluorine increases the electrophilicity of the carbonyl carbon, making it prone to nucleophilic attack .

Q. How can contradictory data on regioselectivity in substitution reactions be analyzed?

  • Case Study : If competing substitution at the 4-chloro vs. 3,5-difluoro positions occurs, use LC-MS to track intermediates. Kinetic studies (Eyring plots) reveal activation barriers; meta-fluorine groups may slow substitution due to inductive effects .

Methodological Challenges and Solutions

Q. What strategies mitigate halogen exchange side reactions during synthesis?

  • Solution : Use anhydrous conditions and avoid iodide salts (e.g., NaI) to prevent F/Cl exchange. Monitor reactions via TLC (hexane:EtOAc 4:1) and quench promptly after completion .

Q. How can high-resolution mass spectrometry (HRMS) distinguish isotopic patterns for Cl/F-containing derivatives?

  • Guidance : Calculate theoretical isotopic distributions (e.g., using ChemCalc). For C₉H₅ClF₄O, the [M+H]⁺ peak at m/z 248.9921 has a characteristic Cl/F isotope cluster (Δ 1.0034 Da between ³⁵Cl/³⁷Cl) .

Safety and Handling

Q. What PPE and waste disposal protocols are critical given the compound’s toxicity?

  • Protocols : Use nitrile gloves, fume hoods, and closed systems. Hydrolyze waste with 10% NaOH/EtOH (1:1) to degrade fluorinated byproducts .

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